

Application Notes and Protocols: Live-Cell Imaging of Mitochondrial Disruption by Merodantoin

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Compound of Interest

Compound Name: Merodantoin

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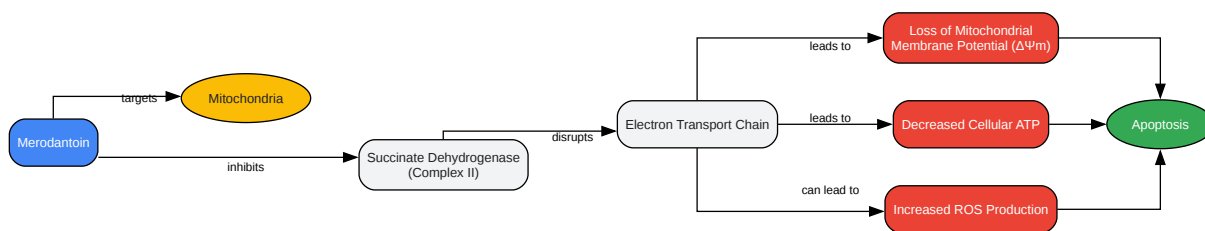
Introduction

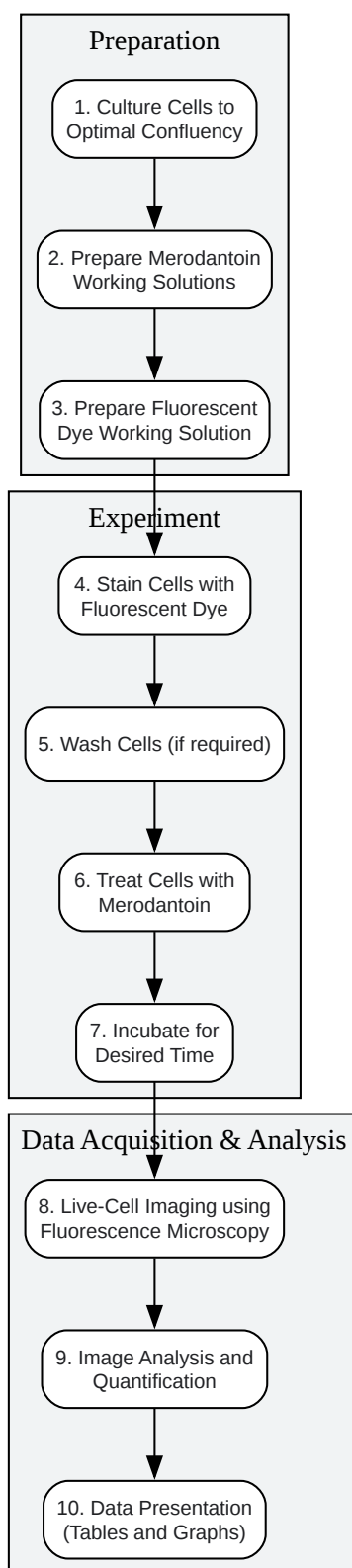
Merodantoin is a cytotoxic agent that has been shown to induce apoptosis in cancer cells, partly through its interaction with topoisomerase II.[1] Emerging evidence also points to the mitochondria as a primary target of **Merodantoin**'s cytotoxic action.[1] This document provides detailed application notes and protocols for utilizing live-cell imaging techniques to investigate and quantify the mitochondrial disruption induced by **Merodantoin**. The following protocols are specifically tailored for studying the effects of **Merodantoin** on mitochondrial membrane potential, cellular ATP levels, reactive oxygen species (ROS) production, and succinate dehydrogenase (SDH) activity in live cells.

Mechanism of Action of Merodantoin on Mitochondria

Merodantoin disrupts mitochondrial morphology and function through a multi-faceted mechanism. It has been observed to cause a rapid reduction in cellular ATP levels, inhibit the activity of succinate dehydrogenase (a key enzyme in both the citric acid cycle and the electron transport chain), and decrease oxygen consumption.[1] Furthermore, **Merodantoin** induces the release of rhodamine 123 from pre-stained cells, which is indicative of a collapse in the

mitochondrial membrane potential.[1] These events collectively contribute to the disruption of the cell's energy balance and can trigger the apoptotic cascade.





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References

- 1. Relationship of mitochondrial function and cellular adenosine triphosphate levels to pMC540 and merodantoin cytotoxicity in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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